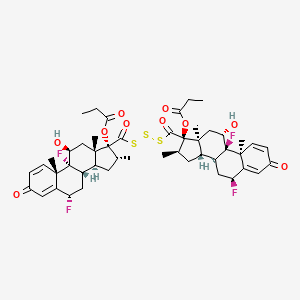

17,17'-(Trisulfanediyldicarbonyl)bis(6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl) dipropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, due to its complex nomenclature, suggests a structure that is highly specialized and likely pertains to the realm of steroids modified with specific functional groups to enhance or alter their biological activity. Its synthesis and properties are of significant interest for applications in medicinal chemistry, specifically in the domain of anti-inflammatory and hormonal modulation activities.

Synthesis Analysis

The synthesis of related steroid compounds involves multiple steps, including the introduction of halogen atoms, fluorination, and acylation to achieve desired modifications on the steroid nucleus. For instance, Toscano et al. (1977) detail the synthesis of halogenated steroid compounds, highlighting the methodologies applicable to synthesizing complex structures similar to our compound of interest (Toscano et al., 1977). These procedures often involve the strategic insertion of functional groups to achieve specific chemical and biological properties.

Molecular Structure Analysis

The analysis of the molecular structure of complex steroids and their derivatives, such as our compound, often involves X-ray crystallography and 2D NMR techniques. These methods provide detailed insights into the arrangement of atoms within the molecule, elucidating the spatial configuration of functional groups critical for the compound's activity. For example, Pinto et al. (2009) utilized these techniques for structural elucidation of steroid derivatives, offering a glimpse into the approaches used for analyzing compounds akin to ours (Pinto et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving steroids often include functionalization at specific sites on the molecule to modify its properties. The introduction of sulfanyl groups, for instance, can significantly alter a compound's chemical reactivity and biological activity. Mott and Barany (1984) discuss the preparation and characterization of compounds with polysulphanes, providing insight into the types of chemical modifications that our compound may undergo (Mott & Barany, 1984).

Scientific Research Applications

Photostability of Steroidal Compounds

One study explored the photochemistry of desonide, a non-fluorinated steroidal anti-inflammatory drug, under various conditions. This research highlighted how UV light could modify the cyclohexadienone moiety and keto group in steroidal compounds, potentially affecting their biological activity both during storage and in vivo. Such findings underscore the importance of understanding photostability in the development and use of steroidal drugs (Iqbal, Husain, & Gupta, 2006).

Steric Effects on Binding Affinity

Another study provided a configurational analysis and investigated the relative binding affinities of 16-methyl-5α-androstane derivatives. The research showed that introducing a 16-methyl substituent into 5α-androstane molecules significantly decreases the binding affinity to the androgen receptor, with 16alpha-methyl derivatives always bound more weakly than their 16beta-methyl counterparts. These findings could inform the design of steroidal compounds with tailored binding affinities for therapeutic applications (Tapolcsányi et al., 2001).

Novel Glucocorticoid Antedrugs

Research into novel glucocorticoid antedrugs possessing a 17beta-(gamma-lactone) ring revealed compounds with rapid hydrolysis in plasma to hydroxy acids, demonstrating weak glucocorticoid agonist activity. Such compounds, which showed lower systemic effects and potent topical anti-inflammatory activity, represent a promising direction for developing safer glucocorticoid therapies (Procopiou et al., 2001).

properties

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H58F4O10S3/c1-9-37(57)61-47(23(3)15-27-29-19-33(49)31-17-25(53)11-13-41(31,5)45(29,51)35(55)21-43(27,47)7)39(59)63-65-64-40(60)48(62-38(58)10-2)24(4)16-28-30-20-34(50)32-18-26(54)12-14-42(32,6)46(30,52)36(56)22-44(28,48)8/h11-14,17-18,23-24,27-30,33-36,55-56H,9-10,15-16,19-22H2,1-8H3/t23-,24-,27+,28+,29+,30+,33+,34+,35+,36+,41+,42+,43+,44+,45+,46+,47+,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXNXEBDTAODDP-RUXGNHTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SSSC(=O)C5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)OC(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SSSC(=O)[C@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)OC(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H58F4O10S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

967.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17,17'-(Trisulfanediyldicarbonyl)bis(6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl) dipropanoate | |

CAS RN |

960071-64-1 |

Source

|

| Record name | 17,17'-(Trisulfanediyldicarbonyl)bis(6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl) dipropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960071641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17,17'-(TRISULFANEDIYLDICARBONYL)BIS(6.ALPHA.,9-DIFLUORO-11.BETA.-HYDROXY-16.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIEN-17.ALPHA.-YL) DIPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13938X01TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.